cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Catalog No.
S1924079
CAS No.
733740-21-1
M.F
C15H18O3
M. Wt
246.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxyl...

CAS Number

733740-21-1

Product Name

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

IUPAC Name

(1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1

InChI Key

UPTWQRAGCGYSIG-QWHCGFSZSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C

Effects on Ulceration, Gastric Secretion and Mucosal Blood Flow

    Scientific Field: Pharmacology

    Summary of Application: This compound, referred to as BTM-1086 in the study, was found to have anti-ulcerous and anti-secretory effects in rats.

    Methods of Application: BTM-1086 was administered at a dose of 0.1 mg/kg s.c. within a short period (6 h) after pylorus ligation. In stomach-perfused rats, BTM-1086 (0.02 to 0.04 mg/kg i.v.) distinctly inhibited the teragastrin- and carbachol-induced gastric acid secretion.

    Results or Outcomes: A remarkable inhibition of gastric secretion was found. BTM-1086 also increased the gastric mucosal blood flow in normal and indomethacin-induced ischemic rats. These results suggest that the antiulcer effects of BTM-1086 are mainly due to the inhibition of gastric acid secretion and to the increase of gastric mucosal blood flow.

Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopentane ring and a carboxylic acid functional group. Its molecular formula is C15H18O3C_{15}H_{18}O_{3}, and it has a molecular weight of approximately 246.30 g/mol. The compound features a dimethylbenzoyl substituent, which contributes to its chemical properties and potential biological activities. The compound is typically presented as a white to off-white solid, making it suitable for various applications in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of cyclopentane derivatives.
  • Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other functional groups.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis .

Several methods can be employed to synthesize cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid:

  • Friedel-Crafts Acylation: This method involves the reaction of 3,4-dimethylbenzoyl chloride with cyclopentene in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired cyclopentane structure while introducing the carboxylic acid group.
  • Functional Group Transformations: Existing compounds with similar frameworks can be modified through selective functional group transformations to achieve the target compound.

These synthetic routes highlight the compound's accessibility for research and industrial applications .

Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As an intermediate in drug synthesis or as a lead compound for developing new therapeutics.
  • Organic Synthesis: Utilized in various synthetic pathways due to its reactive functional groups.
  • Material Science: Potential use in creating novel materials or polymers through polymerization reactions involving its functional groups .

Interaction studies involving cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid may focus on its binding affinity with specific receptors or enzymes. Preliminary investigations into structurally similar compounds suggest that they may interact with biological pathways related to inflammation and pain modulation. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acidC15H18O3C_{15}H_{18}O_{3}Different substitution pattern on the benzene ring
Cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acidC15H18O3C_{15}H_{18}O_{3}Variation in the position of the benzoyl group
2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acidC14H16O3C_{14}H_{16}O_{3}Lacks one methyl group compared to the target compound

The uniqueness of cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid lies in its specific substitution pattern and potential biological activities that may differ from those of similar compounds. This specificity could lead to distinct pharmacological profiles and applications in medicinal chemistry .

XLogP3

2.9

Wikipedia

(1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Dates

Modify: 2023-08-16

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